REACTION_CXSMILES
|
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:15]#[N:16])[CH:9]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[OH:6][CH2:7][C:8]1[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:15]#[N:16])[CH:9]=1 |f:1.2|
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Name
|
4-(tert-Butyl-dimethyl-silanyloxymethyl)-6-methyl-pyridine-2-carbonitrile
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Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C1=CC(=NC(=C1)C)C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
, the mixture was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent, ether:hexane (4:1))
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NC(=C1)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.07 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |